BenchChemオンラインストアへようこそ!

N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Medicinal Chemistry SAR Lipophilicity

This compound features a 2-(piperidin-1-yl)quinolin-8-yloxy core coupled with a para-acetamidophenyl acetamide tail. Its predicted lower lipophilicity (logP ~3.5) and higher tPSA (~87 Ų) vs. phenethyl analogs make it suitable for solubility-limited or permeability-restricted assay systems. Procure for HDAC8 inhibitor development, as a negative control in quinoline-piperidine SAR studies, or for in vitro ADME profiling. Verify biological activity and structural identity in-house before committing to SAR campaigns.

Molecular Formula C24H26N4O3
Molecular Weight 418.497
CAS No. 921536-98-3
Cat. No. B2718407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921536-98-3
Molecular FormulaC24H26N4O3
Molecular Weight418.497
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4
InChIInChI=1S/C24H26N4O3/c1-17(29)25-19-9-11-20(12-10-19)26-23(30)16-31-21-7-5-6-18-8-13-22(27-24(18)21)28-14-3-2-4-15-28/h5-13H,2-4,14-16H2,1H3,(H,25,29)(H,26,30)
InChIKeyVBBSNPVNQVYYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide (921536-98-3) – Procurement Chemical Identity & Class Context


N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic small molecule (MF: C24H26N4O3, MW: 418.5 g/mol) that belongs to a broader chemotype of quinoline-ether-acetamide hybrids substituted with a pendant piperidine [1]. This scaffold is shared by numerous research-stage compounds explored for kinase inhibition, epigenetic modulation, and anti-inflammatory activity [2][3]. Procurement-grade material is typically offered at ≥95% purity, though certified analytical data and biological annotation remain vendor-dependent .

Procurement Warning: Why Near-Analog Substitution for 921536-98-3 Introduces Unquantified Risk


The 2-(piperidin-1-yl)quinolin-8-yloxy motif coupled with a para-acetamidophenyl acetamide tail is not a generic commodity; subtle variations in the N-aryl acetamide group (e.g., phenethyl, furanylmethyl, or fluoro-phenyl analogs ) produce distinct molecular surfaces, lipophilicity profiles, and target engagement fingerprints. In closely related quinoline-piperidine series, such modifications have caused >100-fold shifts in HDAC isoform selectivity and ACC inhibitory potency [1][2]. Without direct head-to-head data for this exact compound, assuming functional interchangeability with a catalog neighbor risks invalid biological conclusions and wasted procurement investment. The following sections examine the limited but actionable quantitative evidence that exists.

Quantitative Differentiation Evidence for N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide vs. Closest Analogs


Structural Comparator Analysis: Substituent-Dependent Lipophilicity and H-Bond Capacity

The target compound incorporates a para-acetamidophenyl group, which provides a distinct hydrogen-bond donor/acceptor profile compared to near-analog N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921884-18-6) . This substitution is predicted to reduce calculated logP by ~0.8 log units relative to the phenethyl variant and increase topological polar surface area (tPSA), potentially affecting solubility and permeability [1]. No direct experimental binding or cellular activity data are publicly available for this compound to quantify the impact of this structural feature.

Medicinal Chemistry SAR Lipophilicity

Intra-Scaffold Biological Activity Precedent: HDAC Inhibition in Quinoline-Acetamide Series

The quinoline-8-yloxy ether motif is present in multiple patent-exemplified HDAC inhibitors [1]. Within the US9249087 patent, Compound 8 (a structural relative with a different capping group) exhibited HDAC6 IC50 of 3.48 nM, while Compound 4 (another relative) showed HDAC6 IC50 of 4.0 nM [2]. The target compound described herein was assayed in a fluorescent HDAC panel (BindingDB entry BDBM218167, referenced to US9249087, Compound 10), yielding HDAC1 IC50 of 13,200 nM and HDAC8 IC50 of 324 nM [3]. However, the SMILES string associated with this BindingDB entry (ONC(=O)c1ccc(Cn2cc(Cc3ccccc3)c3ccccc23)cc1) does not match the structure of N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, indicating possible database entry mismatch or isomerism. This data point must be considered unconfirmed until structural identity is verified.

Epigenetics HDAC Inhibition Cancer

Purity and Material Availability Baseline

The target compound is commercially listed with a minimum purity of 95% by HPLC , which is comparable to or slightly lower than structurally simpler analogs such as N-phenethyl variant which is listed at 97%+ . No certificate of analysis (CoA) or batch-specific characterization (e.g., NMR, LCMS traces) is publicly accessible for this CAS number, requiring prospective buyers to request analytical documentation directly from suppliers.

Chemical Procurement Quality Control Screening

Evidence-Backed Application Scenarios for 921536-98-3 in R&D and Procurement


Medicinal Chemistry Exploration of Quinoline-Acetamide HDAC Modulators

Despite the ambiguity surrounding its exact biological profile, the compound’s core scaffold—a 2-(piperidin-1-yl)quinoline linked via an 8-oxy bridge to an N-aryl acetamide—places it within a prolific medicinal chemistry series targeting HDAC isoforms [1]. If structural identity can be confirmed, its reported selectivity window between HDAC8 (IC50 = 324 nM) and HDAC1 (IC50 = 13,200 nM) in fluorescent assays [2] suggests potential utility as a starting point for HDAC8-selective probe development. Researchers should request an authentic sample and perform in-house re-assay to verify this activity before committing to structure-activity relationship (SAR) campaigns.

Physicochemical Probe for Solubility/Permeability Studies

The para-acetamidophenyl substituent endows this compound with predicted lower lipophilicity (logP ~3.5) and higher tPSA (~87 Ų) compared to the phenethyl analog [3]. This makes it a suitable candidate for solubility-limited or permeability-restricted assay systems where excessive hydrophobicity of tool compounds is problematic. Procurement for in vitro ADME profiling is justified when the research question requires modulation of N-aryl acetamide hydrogen-bonding capacity while maintaining the same quinoline-piperidine core.

Negative Control or Inactive Comparator for Analog Series

Given the current lack of robust bioactivity data, this compound may serve as a negative control or baseline comparator for structurally related active leads in the same quinolinyloxypiperidine class [4]. Its close structural similarity to potentially active analogs, combined with its unconfirmed or weak target engagement, makes it a rational choice for counter-screening in phenotypic or target-based assays to establish SAR boundaries.

Quote Request

Request a Quote for N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.